molecular formula C30H45N3O9S B1238119 Leukotriene C-5 CAS No. 75207-09-9

Leukotriene C-5

Cat. No.: B1238119
CAS No.: 75207-09-9
M. Wt: 623.8 g/mol
InChI Key: DYFVTVOONQKMNM-XWCRBLDASA-N
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Description

Leukotriene C-5 (LTC5) is a cysteinyl leukotriene (cysLT) derived from eicosapentaenoic acid (EPA, 20:5 n-3) through the 5-lipoxygenase (5-LO) pathway. Like its homolog LTC4 (derived from arachidonic acid, AA), LTC5 is classified as a slow-reacting substance (SRS) and plays roles in inflammatory and immune responses . Structurally, LTC5 contains a glutathione moiety conjugated to a hydroxylated EPA backbone, distinguishing it from other leukotrienes in precursor origin and downstream signaling . Its biosynthesis involves the conversion of EPA to leukotriene A5 (LTA5) via 5-LO and 5-lipoxygenase-activating protein (FLAP), followed by conjugation with glutathione by LTC4 synthase .

Properties

CAS No.

75207-09-9

Molecular Formula

C30H45N3O9S

Molecular Weight

623.8 g/mol

IUPAC Name

(5S,7E,9E,11Z,14Z,17Z)-6-[(2R)-2-amino-3-[[(4S)-4-amino-4-carboxybutanoyl]-(carboxymethyl)amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid

InChI

InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(32)29(40)33(20-28(38)39)26(35)19-18-22(31)30(41)42/h3-4,6-7,9-13,16,22-25,34H,2,5,8,14-15,17-21,31-32H2,1H3,(H,36,37)(H,38,39)(H,41,42)/b4-3-,7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25?/m0/s1

InChI Key

DYFVTVOONQKMNM-XWCRBLDASA-N

SMILES

CCC=CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C=C\C=C\C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N

Canonical SMILES

CCC=CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N

Synonyms

5-hydroxy-6-S-glutathionyl-7,9,11,14,17-eicosapentaenoic acid
leukotriene C-5
leukotriene C5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of Leukotriene C-5 and Analogues

Compound Precursor Fatty Acid Series Key Enzymes Glutathione Conjugation Major Biosynthetic Pathway
Leukotriene C5 EPA (20:5 n-3) 5-series 5-LO, FLAP, LTC4 synthase Yes EPA → LTA5 → LTC5
Leukotriene C4 AA (20:4 n-6) 4-series 5-LO, FLAP, LTC4 synthase Yes AA → LTA4 → LTC4
Leukotriene C3 Eicosatrienoic acid (20:3 n-9) 3-series 5-LO, FLAP Yes 20:3 n-9 → LTA3 → LTC3
Leukotriene B4 AA (20:4 n-6) 4-series LTA4 hydrolase No AA → LTA4 → LTB4
  • Precursor Specificity : LTC5 originates from EPA (n-3), while LTC4 and LTB4 derive from AA (n-6). This distinction influences their pro-inflammatory potency and receptor binding .
  • Enzymatic Pathways : All cysLTs (LTC3, LTC4, LTC5) require 5-LO and FLAP for initial oxygenation but diverge in precursor utilization .

Metabolic Pathways and Catabolism

  • Omega-Oxidation : LTC5 and LTC4 undergo ω-hydroxylation to form 20-hydroxy metabolites, but LTC5’s longer EPA chain may slow this process .
  • Enzyme Sensitivity : Gamma-glutamyl transpeptidase converts LTC5 to LTD5, analogous to LTC4 → LTD4 conversion .
  • Anti-Inflammatory Modulation : EPA-derived LTC5 is associated with lipid metabolism regulation (e.g., increased levels post-koumiss administration), contrasting with AA-derived LTC4’s pro-inflammatory dominance .

Research Findings and Clinical Implications

  • LTC5 in Disease : Elevated LTC5 levels correlate with improved blood lipid profiles, suggesting a protective role in cardiovascular diseases .
  • Genetic Variations : Polymorphisms in ALOX5AP (FLAP) influence both LTC4 and LTC5 production, linking leukotriene pathways to atherosclerosis risk .

Q & A

Q. What are the key enzymatic pathways involved in Leukotriene C₅ biosynthesis, and how do they differ from other cysteinyl leukotrienes?

Leukotrienes are synthesized via the 5-lipoxygenase (5-LO) pathway. LTC₅ biosynthesis likely involves the conjugation of arachidonic acid derivatives with glutathione, similar to LTC₄. Critical enzymes include 5-LO, 5-LO-activating protein (FLAP), and LTC₄ synthase. Differences in substrate specificity (e.g., carbon chain length or double-bond positioning) may distinguish LTC₅ from LTC₄ . Methodologically, enzyme activity assays (e.g., HPLC-MS for metabolite detection) and genetic knockout models (e.g., 5-LO-deficient mice) are used to validate pathways .

Q. What experimental techniques are recommended for quantifying LTC₅ in biological samples?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting leukotrienes due to its sensitivity and specificity. Immunoassays (e.g., ELISA) are alternative options but require rigorous validation to avoid cross-reactivity with structurally similar leukotrienes . Sample preparation must include protease inhibitors and rapid processing to prevent degradation .

Q. How does LTC₅ contribute to inflammatory pathologies such as asthma or atherosclerosis?

LTC₅, like other cysteinyl leukotrienes, binds to CysLT receptors, inducing bronchoconstriction, vascular permeability, and leukocyte recruitment. In atherosclerosis, genetic polymorphisms in 5-LO/FLAP pathways correlate with plaque formation, suggesting a role in endothelial dysfunction. In vitro models (e.g., endothelial cell cultures) and animal studies (e.g., ApoE⁻/⁻ mice) are used to assess mechanistic contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in LTC₅'s reported roles in renal function versus systemic inflammation?

Discrepancies arise from tissue-specific receptor expression and metabolite stability. For example, renal LTC₅ synthase activity may localize effects to glomerular inflammation, while systemic degradation limits peripheral impacts. Robust study design should include:

  • Compartmentalized sampling (e.g., isolated renal vs. plasma measurements).
  • Pharmacological inhibition (e.g., montelukast for CysLT receptor blockade).
  • Genetic profiling (e.g., CRISPR-edited cell lines to isolate pathway components) .

Q. What challenges arise in modeling LTC₅'s in vivo interactions, and how can they be mitigated?

Key challenges include:

  • Short half-life : Use stable isotope-labeled analogs for tracking.
  • Species-specific metabolism : Cross-validate findings in humanized models.
  • Redundant pathways : Combine knockout models (e.g., 5-LO⁻/⁻) with receptor antagonists to isolate LTC₅-specific effects. Advanced imaging (e.g., intravital microscopy) can visualize real-time leukocyte-endothelial interactions .

Q. What novel methodologies are emerging for targeting LTC₅ synthesis in therapeutic development?

Recent approaches include:

  • RNA interference : Silencing FLAP or LTC₄ synthase mRNA to reduce biosynthesis.
  • Allosteric inhibitors : Targeting 5-LO/FLAP protein-protein interactions.
  • Dual-pathway inhibitors : Combining 5-LO and cyclooxygenase-2 (COX-2) blockade to minimize compensatory inflammation. Preclinical validation requires multi-omics integration (e.g., metabolomics and transcriptomics) .

Methodological Considerations

  • Experimental Design : Include sham controls and dose-response curves to account for off-target effects .
  • Data Interpretation : Use multivariate regression to distinguish LTC₅-specific effects from confounding mediators (e.g., prostaglandins) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and ensure blinding in clinical cohorts .

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